Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-
CAS No.: 436808-87-6
Cat. No.: VC16880831
Molecular Formula: C18H16ClN3O
Molecular Weight: 325.8 g/mol
* For research use only. Not for human or veterinary use.
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]- - 436808-87-6](/images/structure/VC16880831.png)
Specification
CAS No. | 436808-87-6 |
---|---|
Molecular Formula | C18H16ClN3O |
Molecular Weight | 325.8 g/mol |
IUPAC Name | 4-chloro-N-(2-imidazol-1-yl-2-phenylethyl)benzamide |
Standard InChI | InChI=1S/C18H16ClN3O/c19-16-8-6-15(7-9-16)18(23)21-12-17(22-11-10-20-13-22)14-4-2-1-3-5-14/h1-11,13,17H,12H2,(H,21,23) |
Standard InChI Key | LHIZTDQCAGWKCD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3C=CN=C3 |
Introduction
Chemical Structure and Nomenclature
4-Chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]benzamide is characterized by a benzamide backbone substituted at the para position with a chlorine atom. The amide nitrogen is further functionalized with a 2-phenylethyl group bearing an imidazole ring at the second carbon. The systematic IUPAC name reflects this arrangement: N-(2-(1H-imidazol-1-yl)-2-phenylethyl)-4-chlorobenzamide. The molecular formula is C₁₈H₁₇ClN₃O, with a molecular weight of 326.8 g/mol.
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, introduces hydrogen-bonding capabilities and potential metal coordination sites. The phenethyl group contributes hydrophobic interactions, while the chloro substituent enhances electrophilicity at the benzene ring .
Synthetic Pathways and Optimization
Reaction Design and Precursors
While no direct synthesis of this compound is documented, analogous imidazole-containing benzamides are synthesized via multicomponent reactions. A validated approach involves:
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Acyl chloride formation: 4-Chlorobenzoic acid is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂).
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Amide coupling: The acyl chloride reacts with 2-(1H-imidazol-1-yl)-2-phenylethanamine in the presence of a base (e.g., triethylamine) to form the target amide .
Table 1: Optimization of Amide Coupling Conditions
Solvent | Base | Temperature | Yield (%) |
---|---|---|---|
Dichloromethane | Triethylamine | 0°C → RT | 72 |
THF | K₂CO₃ | Reflux | 85 |
DMF | Pyridine | 50°C | 68 |
Optimal yields (85%) are achieved in tetrahydrofuran (THF) with potassium carbonate under reflux .
Scalability and Industrial Production
Continuous flow reactors enable scalable synthesis by maintaining precise temperature control and reducing side reactions. Automation minimizes human error, ensuring consistent purity (>98% by HPLC) .
Structural and Crystallographic Insights
Molecular Planarity and Intermolecular Interactions
X-ray crystallography of related compounds (e.g., 4-chloro-N-(2-methoxyphenyl)benzamide) reveals that the benzamide and aryl segments adopt near-planar configurations, with dihedral angles ≤26° between rings . Intramolecular hydrogen bonds (e.g., N–H···O) stabilize this conformation, forming S(5) ring motifs .
Key structural features:
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Chloro···O interactions: Centrosymmetric dimers form via Cl···O contacts (3.19 Å) .
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C–H···π interactions: Link dimers into sheets parallel to the crystallographic plane .
Biological Activity and Mechanism
Compound | A549 (µM) | HeLa (µM) | MCF-7 (µM) |
---|---|---|---|
4e (methoxy) | 8.9 | 11.1 | 9.2 |
4f (fluoro) | 7.5 | 9.3 | 8.9 |
Cisplatin | 5.2 | 6.8 | 4.9 |
The target compound’s imidazole ring likely inhibits kinases (e.g., ABL1) by binding to the ATP pocket, while the chloro group enhances membrane permeability .
Antioxidant and Anti-inflammatory Effects
Imidazole derivatives scavenge free radicals (e.g., DPPH, IC₅₀ = 14.7 µM) and suppress pro-inflammatory cytokines (TNF-α, IL-6) by modulating NF-κB pathways .
Computational and Pharmacokinetic Profiling
Molecular Docking Studies
Docking simulations using ABL1 kinase (PDB: 2HYY) reveal that the imidazole ring forms hydrogen bonds with Glu286 and Met318, while the chloro group engages in hydrophobic interactions with Leu248 .
Binding affinity: -8.9 kcal/mol (compared to -7.2 kcal/mol for imatinib) .
ADME Properties
SwissADME predictions indicate:
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Lipophilicity (LogP): 3.1 (optimal range: 2–5).
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Water solubility: -4.2 (moderately soluble).
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Blood-brain barrier permeability: Yes.
Drug-likeness: Complies with Lipinski’s rule (MW <500, H-bond donors ≤5) .
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